molecular formula C14H10N2O5 B4898970 4-[(3-nitrobenzoyl)amino]benzoic acid

4-[(3-nitrobenzoyl)amino]benzoic acid

Cat. No. B4898970
M. Wt: 286.24 g/mol
InChI Key: MYVIIFHTQLQEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-nitrobenzoyl)amino]benzoic acid, commonly known as NBD-BA, is a fluorescent probe widely used in biomedical research. It is a small molecule that can be easily synthesized and conjugated with biomolecules for various applications.

Mechanism of Action

NBD-BA is a fluorescent probe that works by undergoing a photoinduced electron transfer (PET) process. When NBD-BA is excited by light, the electron in the nitro group is transferred to the fluorescent moiety, resulting in fluorescence emission. The fluorescence intensity of NBD-BA is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, NBD-BA can be used as a sensor for detecting changes in the microenvironment of biomolecules.
Biochemical and Physiological Effects:
NBD-BA has been shown to have low toxicity and minimal interference with biological processes. It has been used for imaging various cellular structures, such as mitochondria, endoplasmic reticulum, and Golgi apparatus. NBD-BA has also been used for studying protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. In addition, NBD-BA has been used for monitoring enzyme activity, membrane potential, and ion fluxes.

Advantages and Limitations for Lab Experiments

NBD-BA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and conjugated with biomolecules. It has a high quantum yield and a long fluorescence lifetime, which allows for sensitive detection. NBD-BA is also compatible with various imaging techniques, such as confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM).
However, NBD-BA also has limitations for lab experiments. Its fluorescence intensity is sensitive to photobleaching and phototoxicity, which can affect the accuracy and reproducibility of the results. NBD-BA is also sensitive to environmental factors, such as temperature and pH, which can affect its fluorescence properties. Therefore, careful optimization of experimental conditions is required for using NBD-BA as a reliable fluorescent probe.

Future Directions

NBD-BA has many potential future directions in biomedical research. One direction is to develop new conjugation strategies for NBD-BA with biomolecules, such as antibodies and aptamers, for specific targeting and imaging. Another direction is to engineer NBD-BA for improved photostability and biocompatibility. Additionally, NBD-BA can be used for developing new sensors for detecting biomolecules, such as neurotransmitters and hormones, in vivo. Finally, NBD-BA can be used for developing new therapeutic agents, such as photosensitizers for cancer treatment, based on its fluorescence properties.
Conclusion:
In conclusion, 4-[(3-nitrobenzoyl)amino]benzoic acid is a versatile fluorescent probe that has been widely used in biomedical research. It can be easily synthesized and conjugated with biomolecules for various applications. NBD-BA works by undergoing a photoinduced electron transfer process and is sensitive to its microenvironment. NBD-BA has many advantages for lab experiments, such as high quantum yield and compatibility with various imaging techniques, but also has limitations, such as photobleaching and sensitivity to environmental factors. NBD-BA has many potential future directions in biomedical research, such as developing new conjugation strategies, improving photostability and biocompatibility, and developing new sensors and therapeutic agents.

Scientific Research Applications

NBD-BA is widely used as a fluorescent probe for studying various biological processes. It can be conjugated with proteins, peptides, DNA, RNA, and other biomolecules to monitor their localization, conformational changes, and interactions in living cells and tissues. NBD-BA is also used for labeling lipids, carbohydrates, and small molecules for tracking their trafficking and metabolism.

properties

IUPAC Name

4-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-13(10-2-1-3-12(8-10)16(20)21)15-11-6-4-9(5-7-11)14(18)19/h1-8H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVIIFHTQLQEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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